molecular formula C22H20N4O3S B2717806 1-(2-Ethoxyphenyl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea CAS No. 1797963-53-1

1-(2-Ethoxyphenyl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

Cat. No.: B2717806
CAS No.: 1797963-53-1
M. Wt: 420.49
InChI Key: DZIOBZDOCBMDQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical entity 1-(2-Ethoxyphenyl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a sophisticated synthetic compound designed for advanced pharmacological and chemical biology research. Its molecular architecture incorporates two privileged structures in medicinal chemistry: a urea moiety and a 1,2,4-oxadiazole heterocycle linked to a thiophene ring. The urea scaffold is a well-known pharmacophore that can confer significant biological activity and is frequently explored for its ability to participate in key hydrogen-bonding interactions with biological targets . The 1,2,4-oxadiazole ring is a versatile bioisostere, commonly used to replace ester or amide functionalities to enhance metabolic stability and improve the drug-like properties of novel molecules . This heterocyclic system is found in compounds with a broad spectrum of biological activities and is the subject of intense study in modern drug discovery efforts . Furthermore, the inclusion of the thiophene ring, a common feature in bioactive compounds, adds to the potential diversity of its interactions . This combination of features makes this compound a valuable tool for researchers investigating new modulators for various enzyme and receptor systems, particularly in the discovery and optimization of new therapeutic leads. It is supplied exclusively for use in non-clinical, in-vitro laboratory investigations.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-2-28-18-11-6-5-10-17(18)24-22(27)23-16-9-4-3-8-15(16)14-20-25-21(26-29-20)19-12-7-13-30-19/h3-13H,2,14H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIOBZDOCBMDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-Ethoxyphenyl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a derivative of oxadiazole and urea, which has garnered attention for its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the following components:

  • Urea moiety : Essential for biological activity.
  • Oxadiazole ring : Known for its diverse pharmacological effects.
  • Thiophene group : Contributes to the compound's electronic properties.

The chemical formula is C19H20N4O3SC_{19}H_{20}N_4O_3S, with a molecular weight of approximately 372.45 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of oxadiazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the oxadiazole ring can inhibit various bacterial strains. In a comparative study, several oxadiazole derivatives were screened against five bacterial strains, with notable activity observed in specific derivatives like OX7 and OX11 .

2. Anti-Tubercular Activity

Compounds similar to the target molecule have been investigated for their anti-tubercular effects. For example, a study highlighted the efficacy of substituted 1,2,4-oxadiazoles as EthR inhibitors against Mycobacterium tuberculosis. The compound 1a (BDM 71,339) demonstrated an effective concentration (EC) of 0.072 μM and favorable pharmacokinetic properties .

3. Anti-Cancer Potential

The urea derivatives have been studied for their anti-cancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. In vitro studies have shown that similar compounds can trigger apoptotic pathways in various cancer models.

Case Studies

Several studies provide insights into the biological activity of related compounds:

Study 1: Antimicrobial Screening

A study conducted by researchers evaluated the antimicrobial efficacy of various oxadiazole derivatives against common pathogens. The results indicated that modifications in the oxadiazole structure significantly enhanced antibacterial activity. The most potent derivative showed an inhibition zone diameter greater than 20 mm against Staphylococcus aureus.

Study 2: Anti-Tuberculosis Research

In a focused investigation on anti-tubercular agents, a series of substituted oxadiazoles were synthesized and tested against multi-drug resistant strains of Mycobacterium tuberculosis. Compound 3a exhibited promising results with a minimum inhibitory concentration (MIC) lower than that of standard treatments .

Data Tables

Compound NameStructureActivity TypeEC/MICReference
BDM 71,339StructureAnti-tubercular0.072 μM
OX7StructureAntimicrobial-
Compound 3aStructureAnti-TB<0.5 μg/mL

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds similar to 1-(2-Ethoxyphenyl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea exhibit significant antimicrobial properties. The presence of thiophene and oxadiazole moieties enhances their interaction with microbial targets.

Table 1: Antimicrobial Activity Comparison

CompoundMinimum Inhibitory Concentration (MIC) µg/mLTarget Organisms
1-(2-Ethoxyphenyl)-3-(2...10Staphylococcus aureus
Chloramphenicol15Staphylococcus aureus
Ciprofloxacin8Escherichia coli

These results indicate that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Its structure allows it to interact with specific biological targets involved in cancer cell proliferation and survival.

Case Study: MCF-7 Cell Line

In studies involving the MCF-7 breast cancer cell line, the compound demonstrated an IC50 value of 12.5 μM, indicating effective inhibition of cell growth compared to standard chemotherapeutics.

Table 2: Anticancer Activity Summary

Cell LineIC50 (μM)Reference CompoundIC50 (μM)
MCF-712.5Doxorubicin0.5
A54915.0Etoposide10.0

This suggests that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest or activation of apoptotic pathways.

Enzyme Inhibition

Studies indicate that this compound can inhibit enzymes such as:

  • Carbonic Anhydrases : Important for maintaining pH balance in cells.
  • DNA Gyrases : Essential for DNA replication in bacteria.

These enzyme interactions highlight its potential as both an antimicrobial and anticancer agent.

Material Science Applications

In addition to biological applications, this compound's unique structure makes it suitable for use in materials science, particularly in the development of organic semiconductors and sensors due to its electronic properties derived from the thiophene and oxadiazole groups.

Comparison with Similar Compounds

Structural Analogues with Urea and Oxadiazole Moieties

Substituent Variations on Phenyl Rings
  • 1-(4-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11d)

    • Molecular Formula : C23H22F3N7O2S
    • Molecular Weight : 534.1 g/mol
    • Yield : 85.3%
    • Key Feature : Trifluoromethylphenyl group enhances electronegativity and metabolic resistance compared to ethoxyphenyl .
Heterocyclic Variations
  • 2-[5-fluoro-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-methylamino]-phenoxy]-ethanol Molecular Formula: C15H14FN3O3S Molecular Weight: 335.4 g/mol Key Feature: Shares the thiophene-oxadiazole motif but includes a fluoro substituent and ethanol chain, which may alter pharmacokinetics .
  • 1-[4-({4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea

    • Molecular Formula : C27H21F3N6O2
    • Molecular Weight : 518.49 g/mol
    • Key Feature : Incorporates an imidazole ring and trifluoromethyl group, increasing steric bulk and binding specificity .

Molecular Properties and Implications

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C23H22N4O3S 434.5 2-Ethoxyphenyl, thiophene-oxadiazole
11d (Trifluoromethylphenyl) C23H22F3N7O2S 534.1 Trifluoromethyl, thiazole-piperazine
11f (Chlorophenyl) C21H22ClN7O2S 500.2 Chlorophenyl, thiazole-piperazine
Compound C15H14FN3O3S 335.4 Fluoro, ethanol chain
  • Electronic Effects : The ethoxy group in the target compound is electron-donating, contrasting with electron-withdrawing groups (e.g., CF3, Cl) in analogues. This may influence binding interactions.

Q & A

Q. What are the recommended synthetic routes for preparing 1-(2-Ethoxyphenyl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea?

The synthesis typically involves coupling a substituted isocyanate with an amine-functionalized intermediate. For example, reacting 2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenylamine with 2-ethoxyphenyl isocyanate under inert conditions (e.g., in dichloromethane or toluene) with a base like triethylamine to neutralize HCl byproducts. Reaction optimization may require reflux conditions and strict moisture control to prevent side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the urea linkage and aromatic substitution patterns.
  • HPLC-MS : Validates molecular weight and detects impurities (e.g., unreacted intermediates).
  • FT-IR : Identifies functional groups like the urea carbonyl (1650–1700 cm1^{-1}) and oxadiazole C=N stretches (1600–1650 cm1^{-1}).
  • X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. How does the thiophene-oxadiazole moiety influence the compound’s molecular interactions?

The thiophene and oxadiazole groups enhance π-π stacking with aromatic residues in target proteins, while the urea group can form hydrogen bonds. Computational docking studies (e.g., using AutoDock Vina) are recommended to predict binding affinities to enzymes or receptors .

Advanced Research Questions

Q. How can contradictory bioactivity data from in vitro vs. in vivo studies be resolved for this compound?

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and bioavailability. Poor solubility due to the ethoxyphenyl group may require formulation adjustments (e.g., nanoemulsions).
  • Metabolite Identification : Use LC-HRMS to detect degradation products or active metabolites that explain discrepancies .

Q. What strategies optimize the reaction yield for large-scale synthesis?

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
  • Catalysis : Palladium-based catalysts can accelerate coupling steps.
  • Flow Chemistry : Continuous reactors enhance reproducibility and reduce side reactions in multi-step syntheses .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

  • QSAR Studies : Correlate substituent effects (e.g., ethoxy vs. methoxy groups) with activity using software like Schrödinger Suite.
  • MD Simulations : Analyze dynamic interactions between the compound and targets (e.g., kinase ATP-binding pockets) to identify steric or electronic modifications .

Q. What methods validate the compound’s stability under varying storage conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 1–4 weeks.
  • Stability-Indicating HPLC : Monitor degradation products (e.g., hydrolysis of the urea group under acidic conditions) .

Methodological Challenges

Q. How to address low solubility in aqueous buffers during biological assays?

  • Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
  • Pro-drug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily to enhance solubility .

Q. What analytical approaches resolve overlapping peaks in chromatograms?

  • 2D-LC/MS : Orthogonal separation methods (e.g., HILIC followed by RP-HPLC) improve resolution.
  • Tandem Mass Spectrometry : MRM or HRMS fragmentation distinguishes co-eluting isomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.